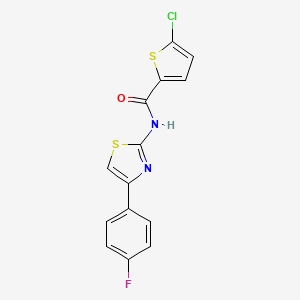

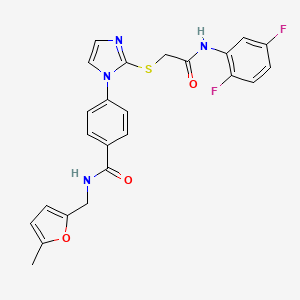

5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The yield was reported to be 58%, and the compound was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, NMR can provide information about the chemical shifts of the atoms in the molecule, which can give insights into the types of reactions the compound can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the atoms in the molecule, which can give insights into the physical and chemical properties of the compound .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

One study details the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were then used to prepare various thiazole-thiophene hybrids. These compounds, including structures related to the specified chemical, showed good inhibitory activity against several cell lines, particularly those containing a thiazolidinone ring or a thiosemicarbazide moiety. This suggests their potential application in cancer treatment due to their cytotoxicity (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Evaluation

Another research angle involves the antimicrobial and antifungal evaluation of thiophene-based compounds. Compounds with a thiazole-thiophene backbone, akin to the chemical , have been synthesized and tested for their effectiveness against various bacterial and fungal strains. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial and antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Nonlinear Optical Properties and Coordination Networks

Research into the synthesis of coordination networks using tetrazole-yl acylamide tectons has revealed the influence of substituents on the structures and nonlinear optical (NLO) properties of the resulting coordination networks. Such investigations could pave the way for the use of thiophene-2-carboxamide derivatives in the development of materials with significant NLO efficiencies, potentially applicable in optical computing and telecommunications (Liao et al., 2013).

Fluorescent Dyes and Imaging Applications

The synthesis of fluorescent dyes utilizing thioamide and thiazolyl moieties indicates potential applications in imaging and sensing. These compounds display fluorescence in a broad range of wavelengths with high quantum yields, making them suitable for various imaging applications. The dual fluorescence observed in some derivatives, resulting from excited state proton transfer, highlights their potential in creating white light-emitting materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects can include changes in cellular metabolism, signaling, and gene expression, among others .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would depend on factors such as its chemical structure and the route of administration .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from changes in cellular growth and viability to alterations in cellular signaling and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its action . Additionally, factors such as pH and temperature can influence the compound’s stability . Furthermore, the presence of other substances can potentially affect the compound’s action through interactions or competition for the same targets .

Propriétés

IUPAC Name |

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWPORXWBUMSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2856872.png)

![2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2856877.png)